1-Methylpiperidine-2-carbohydrazide
Overview
Description
1-Methylpiperidine-2-carbohydrazide is a chemical compound belonging to the class of hydrazides. It has the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol. This compound is characterized by a piperidine ring substituted with a methyl group and a carbohydrazide functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2-carbohydrazide can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperidine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the carbohydrazide group .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-Methylpiperidine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a building block for drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methylpiperidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Piperazinone: A derivative of piperidine with additional functional groups, used in drug design.
Carbohydrazide: A compound with a similar functional group but different structural framework.
Uniqueness: 1-Methylpiperidine-2-carbohydrazide is unique due to its specific combination of a piperidine ring and a carbohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
1-methylpiperidine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-10-5-3-2-4-6(10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDYQYASUAZAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669382 | |
Record name | 1-Methylpiperidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89856-16-6 | |
Record name | 1-Methylpiperidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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